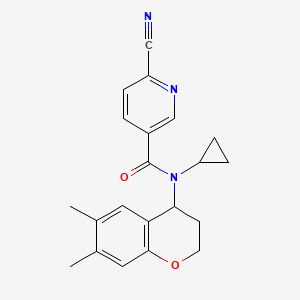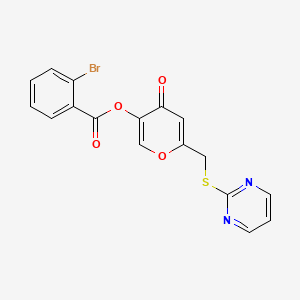![molecular formula C10H20Cl2N2 B2853977 (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride CAS No. 2411180-27-1](/img/structure/B2853977.png)
(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, characterized by a five-membered ring with four carbon atoms and one nitrogen atom . Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It contains a four-membered ring with three carbon atoms and one nitrogen atom. The compound you mentioned seems to be a complex one that includes both pyrrole and azetidine structures.
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been a subject of interest in recent years. Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . These methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis
The molecular structure of pyrrole is composed of four carbon atoms and one nitrogen atom . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom. The compound you mentioned likely contains these structures, but without specific information or a visual representation, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Pyrrole-containing compounds are known for their diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Recent advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis
Pyrrole is an aromatic organic compound made of carbon, hydrogen, and nitrogen atoms . The physical and chemical properties of the specific compound you mentioned would depend on its exact molecular structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Azetidines, such as the one present in EN300-7548836, are important four-membered heterocycles used in organic synthesis. Their reactivity is driven by considerable ring strain, which translates into unique reactivity under appropriate conditions. This compound could be used to develop new synthetic methodologies or as an intermediate in the synthesis of more complex molecules .
Drug Discovery and Development
The pyrrole moiety within EN300-7548836 is a biologically active scaffold known for its diverse range of activities. Pyrrole-containing analogs are considered potential sources of biologically active compounds. This compound could be explored for its therapeutic potential against various diseases due to its structural features .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aS,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-2-8-6-12(7-9(8)3-1)10-4-11-5-10;;/h8-11H,1-7H2;2*1H/t8-,9+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTRFJIQIAPXRT-DRJPZDRJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)
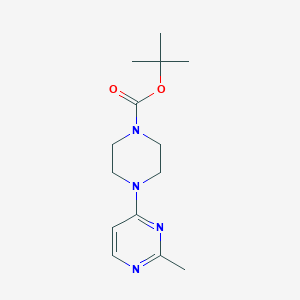
![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
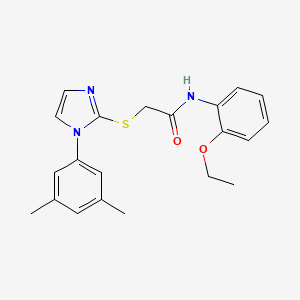
![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2853907.png)
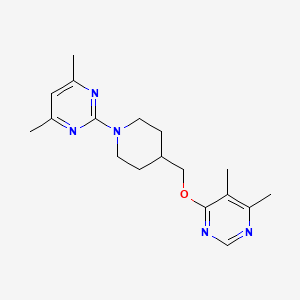
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
